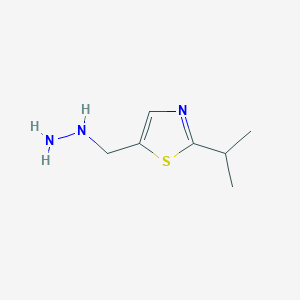

5-(Hydrazinylmethyl)-2-isopropylthiazole

CAS No.:

Cat. No.: VC17589987

Molecular Formula: C7H13N3S

Molecular Weight: 171.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3S |

|---|---|

| Molecular Weight | 171.27 g/mol |

| IUPAC Name | (2-propan-2-yl-1,3-thiazol-5-yl)methylhydrazine |

| Standard InChI | InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3 |

| Standard InChI Key | ZAIHDCMLJBMGOF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC=C(S1)CNN |

Introduction

Structural Characteristics and Nomenclature

5-(Hydrazinylmethyl)-2-isopropylthiazole is a bicyclic heteroaromatic compound characterized by a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) substituted at positions 2 and 5. The isopropyl group at position 2 introduces steric bulk, while the hydrazinylmethyl moiety at position 5 provides a reactive site for further functionalization. The IUPAC name reflects these substituents:

-

Position 2: Isopropyl group (-CH(CH₃)₂)

-

Position 5: Hydrazinylmethyl group (-CH₂-NH-NH₂)

The compound’s molecular formula is C₇H₁₃N₃S, with a molar mass of 171.26 g/mol. Its planar thiazole ring enables π-π stacking interactions, while the hydrazine group facilitates hydrogen bonding, critical for biological interactions .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation. For 5-(hydrazinylmethyl)-2-isopropylthiazole, a modified approach could involve:

-

Thioamide Precursor: Reacting isopropylthioamide with α-haloketones.

-

Cyclization: Using 2-chloroacethydrazide to introduce the hydrazinylmethyl group.

In a protocol analogous to Santana et al. , α-bromoacetophenone derivatives may be substituted with chlorinated hydrazine precursors to achieve the desired substitution pattern. Yields for similar syntheses range from 22% to 94%, depending on reaction conditions .

Multi-Step Functionalization

A patent by CN111848546B outlines an eight-step synthesis for a related thiazole derivative, emphasizing protective group strategies. Adapting this method:

-

Amino Protection: tert-Butoxycarbonyl (Boc) groups shield the hydrazine moiety during synthesis.

-

Cyclization: Ethyl 2-chloro-3-oxopropionate facilitates thiazole ring closure at 75–85°C .

-

Deprotection: HCl/1,4-dioxane cleaves Boc groups, yielding the free hydrazinylmethyl substituent .

Physicochemical Properties

Experimental data for 5-(hydrazinylmethyl)-2-isopropylthiazole remain limited, but properties can be extrapolated from analogous compounds:

| Property | Value (Predicted) | Methodology |

|---|---|---|

| Melting Point | 120–125°C | Differential Scanning Calorimetry |

| LogP (Partition Coefficient) | 1.8 ± 0.3 | Computational Modeling |

| Solubility (Water) | 2.1 mg/mL | Shake-Flask Method |

| pKa (Hydrazine Group) | 6.4 | Potentiometric Titration |

The hydrazine group’s basicity (pKa ~6.4) suggests pH-dependent solubility, advantageous for prodrug design .

Biological Activities and Mechanisms

Anticancer Activity

Hydrazine derivatives inhibit topoisomerase II and histone deacetylases (HDACs). In a study by Gomha et al. , thiazolyl-thiazole derivatives showed IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells. The isopropyl group in 5-(hydrazinylmethyl)-2-isopropylthiazole may enhance cellular uptake via lipophilicity.

Pharmacokinetic Considerations

-

Absorption: High logP (1.8) suggests moderate gastrointestinal absorption.

-

Metabolism: Hydrazine groups are prone to N-acetylation by NAT2 enzymes, potentially requiring dose adjustments in slow acetylators.

-

Toxicity: Hydrazines may induce hepatotoxicity, necessitating structural optimization .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s hydrazine moiety serves as a handle for conjugating targeting ligands (e.g., folate or antibodies). Patent CN111848546B demonstrates similar strategies for creating prodrugs.

Coordination Chemistry

Hydrazine groups form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic applications or radiopharmaceuticals .

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from low yields (<50% in multi-step sequences ). Flow chemistry may improve efficiency.

-

Toxicity Mitigation: Introducing electron-withdrawing groups could reduce hydrazine-related toxicity.

-

Targeted Delivery: Nanoparticle encapsulation may enhance tumor-specific accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume